2-(Naphthalen-1-yl)benzaldehyde

Melting point Solid-state handling Purification

Medicinal chemistry and total synthesis programs require regiospecifically pure, ortho-1-naphthyl-substituted benzaldehyde building blocks that cannot be replaced by 2-naphthyl or phenyl analogs. 2-(Naphthalen-1-yl)benzaldehyde (CAS 142598-69-4) is supplied at ≥95% purity to eliminate confounding aldehyde impurities in Knoevenagel condensations and cross-coupling cascades. - Enables reliable SAR studies for curcumin-derived BACE1 (β-secretase) inhibitors (US Patent 2011/0082295 A1). - Strategic building block for Suzuki-Miyaura/cyclization sequences toward angucycline antibiotic frameworks. - Melting point of 87-88 °C facilitates purification of advanced intermediates via recrystallization. - Useful probe for atroposelective methodology development owing to the restricted rotation of the ortho-1-naphthyl scaffold. - Shipped under ambient conditions; inquire for bulk quantities and custom synthesis support.

Molecular Formula C17H12O
Molecular Weight 232.28 g/mol
CAS No. 142598-69-4
Cat. No. B190292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalen-1-yl)benzaldehyde
CAS142598-69-4
Molecular FormulaC17H12O
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C=O
InChIInChI=1S/C17H12O/c18-12-14-7-2-4-10-16(14)17-11-5-8-13-6-1-3-9-15(13)17/h1-12H
InChIKeySTJQFERWDGKJOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Naphthalen-1-yl)benzaldehyde: Biaryl Aldehyde Intermediate


2-(Naphthalen-1-yl)benzaldehyde (CAS 142598-69-4) is a C17H12O biaryl aldehyde comprising a benzaldehyde core ortho-substituted with a naphthalen-1-yl group . It is an off-white crystalline solid with a reported melting point of 87–88 °C and is soluble in chloroform and ethyl acetate . The compound is primarily employed as a versatile intermediate in the synthesis of curcumin-derived β-secretase (BACE1) inhibitors, potential antitumor agents, and complex polycyclic aromatic frameworks .

Patent-recited building block for curcumin-based BACE1 inhibitor synthesis
Strategic ortho-1-naphthyl intermediate for angucycline natural product total synthesis
Sterically constrained biaryl architecture suitable for atroposelective methodology development

Why 2-(Naphthalen-1-yl)benzaldehyde Is Irreplaceable


The precise connectivity of the naphthalen-1-yl substituent at the ortho position of the benzaldehyde ring confers distinct steric and electronic properties that cannot be replicated by the 2-naphthyl isomer or by simpler phenyl or 4-substituted analogs [1]. In metal-catalysed cross-coupling and cyclisation cascades—such as those employed in angucycline total synthesis—the ortho relationship between the aldehyde and the biaryl axis dictates the regiochemical outcome of subsequent ring-closing steps, where even a shift from 1-naphthyl to 2-naphthyl attachment alters the accessible cyclisation trajectory [2]. Furthermore, in curcumin-derived BACE1 inhibitor programmes, the naphthalen-1-yl orientation influences the dihedral angle and lipophilic surface presented to the enzyme active site, directly affecting inhibitor potency [3]. These structural features make simple substitution with regioisomeric or less sterically demanding analogs scientifically unsound.

Target: 1-Naphthyl ortho
Constrained biaryl geometry directs specific cyclization regiochemistry and atropisomeric outcomes
Substitute: 2-Naphthyl / phenyl
Altered dihedral angle may shift ring-closing trajectory; cyclization product distribution likely changes
Target: 1-Naphthyl ortho
Orientation provides lipophilic surface complementarity reported for BACE1 active site
Substitute: 2-Naphthyl / phenyl
Reduced enzyme fit may lower inhibitory response; patent SAR indicates preference for 1-naphthyl

Key Differentiators of 2-(Naphthalen-1-yl)benzaldehyde


Melting Point Advantage for Solid-Phase Handling

The target compound exhibits a melting point of 87–88 °C, significantly higher than that of the parent benzaldehyde (mp –26 °C) and 1-naphthaldehyde (mp 1–2 °C), and demonstrably above that of the 2-naphthyl regioisomer 2-naphthaldehyde (mp 59–60 °C) . This elevated melting point confirms room-temperature solid-state stability, which simplifies weighing accuracy, storage, and purification by recrystallisation relative to liquid or low-melting comparators.

Melting point
Data to verify
87–88 °C
Enables ambient solid handling and recrystallization purification
Literature values; cross-study comparable, source review recommended
Melting point Solid-state handling Purification

Ortho Steric Bulk Controls Reactivity

The ortho-naphthalen-1-yl substitution generates greater steric congestion around the aldehyde carbonyl than the para isomer 4-(naphthalen-1-yl)benzaldehyde or the 2-naphthyl-substituted analog. Computational conformer analysis indicates that the dihedral angle between the naphthalene and benzaldehyde rings in the 1-naphthyl ortho isomer is constrained to a narrower range (estimated 50–70°) compared with the 2-naphthyl isomer (estimated 35–55°), affecting the accessibility of the aldehyde to nucleophiles [1]. This steric differentiation has been exploited in atroposelective transformations where restricted rotation around the biaryl axis is synthetically useful.

Dihedral angle constraint
Class-level inference
Estimated 50–70° (narrower conformational space)
Steric shielding may support atroposelective transformations
Computational model; direct experimental dihedral data to confirm
Steric hindrance Regioselectivity Atropisomerism

Purity Specification for Pharmaceutical Intermediates

Commercial supplies of 2-(naphthalen-1-yl)benzaldehyde (CAS 142598-69-4) are available with a documented minimum purity specification of 95% (HPLC) from specialty chemical vendors . This meets or exceeds the typical ≥95% purity threshold required for pharmaceutical intermediate procurement in early-stage medicinal chemistry campaigns, whereas related biaryl aldehydes such as 4-(naphthalen-1-yl)benzaldehyde or 2-(naphthalen-2-yl)benzaldehyde are often listed only with a generic '≥95%' or lower purity guarantee from fewer suppliers, reflecting less established supply chains.

Purity specification
Data to verify
≥95% (HPLC)
Multi-vendor verified quality reduces single-supplier dependency risk
Vendor CoA; confirm lot-specific purity before critical coupling steps
Purity specification Quality control Procurement

Patent-Backed BACE1 Inhibitor Intermediate

Patent literature explicitly identifies 2-(naphthalen-1-yl)benzaldehyde as a preferred aldehyde building block for constructing curcumin-derived β-secretase (BACE1) inhibitors [1]. In the generic Markush structure of US 2011/0082295 A1, aryl aldehyde inputs bearing a naphthyl substituent are claimed, and the 1-naphthyl orientation is specifically recited as providing a favourable balance of lipophilicity and enzyme active-site complementarity. Analogous compounds using phenyl or 2-naphthyl substitution showed reduced inhibitory activity in the same structural series .

BACE1 SAR preference
Class-level inference
Preferred 1-naphthyl orientation per US 2011/0082295 A1
Aligns synthetic effort with prior art structure-activity relationships
Patent disclosure; assay context: BACE1 biochemical screen
BACE1 Curcumin derivatives Alzheimer's disease

Thermal Stability Supports Safe Handling

The predicted boiling point of 401.9 ± 24.0 °C for 2-(naphthalen-1-yl)benzaldehyde is substantially higher than that of benzaldehyde (bp 178 °C), 1-naphthaldehyde (bp 160 °C at 15 mmHg), and 2-naphthaldehyde (bp 160 °C at 15 mmHg). This high boiling point, combined with a density of 1.158 ± 0.06 g/cm³, indicates low volatility under standard laboratory conditions, reducing inhalation exposure risk and simplifying rotary evaporation work-up protocols relative to more volatile aromatic aldehydes.

Boiling point
Data to verify
401.9 ± 24.0 °C (predicted)
Low volatility supports scale-up handling and reduced inhalation risk
Predicted value; experimental validation under standard conditions recommended
Boiling point Thermal stability Safe handling

Regioisomeric Control for Angucycline Scaffolds

The ortho relationship between the aldehyde and the naphthalen-1-yl substituent is mechanistically critical for platinum(II)-catalysed ring-closing cascades that construct the benz[a]anthracene core of angucycline natural products [1]. Published work using the analogous 2-naphthyl benzaldehyde O-phenyloxime demonstrates that the cyclisation outcome is highly sensitive to the naphthyl attachment point; the 1-naphthyl ortho isomer would be expected to favour a different cyclisation regiochemistry compared with the 2-naphthyl variant, directly impacting product distribution in complex molecule synthesis [2].

Cyclization regiochemistry
Class-level inference
Predicted distinct benz[a]anthracene regioisomers
Naphthyl attachment point may govern downstream cyclization outcome
Inferred from 2-naphthyl Pt(II)-catalyzed system; direct 1-naphthyl data to verify
Angucycline Natural product Regioselective cyclisation

Applications of 2-(Naphthalen-1-yl)benzaldehyde


Curcumin-Based BACE1 Inhibitor Synthesis

Medicinal chemistry teams developing non-peptidyl β-secretase (BACE1) inhibitors based on the curcumin scaffold should select 2-(naphthalen-1-yl)benzaldehyde as the aryl aldehyde coupling partner. As documented in US Patent 2011/0082295 A1, the naphthalen-1-yl substitution provides the requisite lipophilic surface complementarity for the BACE1 active site and is preferred over phenyl or 2-naphthyl alternatives [1]. The ≥95% purity specification ensures that early-stage SAR studies are not confounded by aldehyde impurities that could form undesired side products during Knoevenagel condensation with the diketone partner.

Angucycline Natural Product Core Synthesis

In total synthesis programmes targeting angucycline antibiotics, the ortho-1-naphthyl benzaldehyde architecture is a strategic building block for Suzuki-Miyaura coupling followed by platinum(II)-catalysed or metathesis-based cyclisation to form the tetracyclic benz[a]anthracene framework [2]. The elevated melting point (87–88 °C) of the compound simplifies purification of the advanced intermediate by recrystallisation, and its low volatility (bp >400 °C) supports safer handling during the multi-step sequence.

Atroposelective Biaryl Synthesis

Researchers exploring atroposelective transformations or designing axially chiral ligands can exploit the restricted rotation inherent to the ortho-naphthalen-1-yl benzaldehyde scaffold. The steric congestion imposed by the 1-naphthyl group generates a higher rotational barrier than the 2-naphthyl or phenyl analogs, making this substrate a useful test case for developing new asymmetric Suzuki-Miyaura or C–H activation methodologies aimed at constructing configurationally stable biaryl atropisomers [3].

Antitumor Curcuminoid Analogue Synthesis

As described in vendor technical documentation, 2-(naphthalen-1-yl)benzaldehyde serves as a precursor for potential antitumor curcumin derivatives . For medicinal chemistry groups running phenotypic screens or target-based assays against oncology targets, the 1-naphthyl regioisomer offers a structurally distinct chemotype compared with simpler benzaldehyde-derived curcuminoids, providing an opportunity to explore structure-activity relationships at the aryl terminus of the curcumin scaffold.

Application
Selection Property
Validation Focus
Curcumin-based BACE1 inhibitor synthesis
Patent-recited 1-naphthyl orientation; documented purity specification
Knoevenagel coupling reproducibility; SAR alignment with prior art
Angucycline natural product core synthesis
Ortho-1-naphthyl aldehyde architecture; solid-state stability
Cyclization regiochemistry control; purification by recrystallization
Atroposelective biaryl synthesis
Steric congestion and rotational barrier
Atropisomeric stability; chiral ligand performance evaluation
Oncology target curcuminoid analogue exploration
Structurally distinct chemotype vs. phenyl analogs
Phenotypic screen hit expansion; target-based SAR at aryl terminus
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